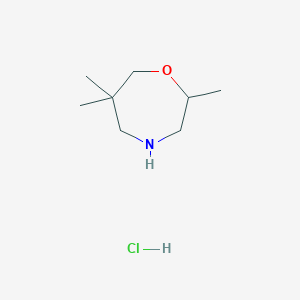

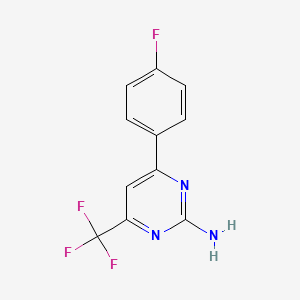

![molecular formula C22H21N5O B2770279 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide CAS No. 2034376-99-1](/img/structure/B2770279.png)

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been achieved through various methods, including multistep synthetic routes . A method involving the Biginelli-like reaction has been reported, which involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . Another method involves a thermal retro Diels–Alder (RDA) reaction .Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines is well-studied . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidines are diverse. For instance, new triazolo[1,5-a]pyrimidines containing aroyl and acetyl or ester groups in the pyrimidine ring were synthesized in a process related to the Biginelli-like reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines can be determined using various spectroscopic techniques. For instance, the IR, 1H NMR, and 13C NMR spectra can provide information about the functional groups present in the molecule .Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

A significant area of research on triazolo[1,5-a]pyrimidine derivatives, which share structural similarities with N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide, is their antimicrobial and antifungal properties. For instance, studies have synthesized and evaluated various [1,2,4]triazolo[1,5-a]pyrimidin-6-one derivatives for their potential antifungal activities against organisms like Rhizoctonia solani and Trichoderma sp. (Borthakur et al., 2016). Another research direction focuses on the synthesis of thiophene-based heterocycles, including [1,2,4]triazolo[1,5-α]pyrimidine derivatives, for their potential antimicrobial efficacy (Mabkhot et al., 2016).

Anticancer Research

The anticancer potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been explored, with some compounds showing promise against cancer cell lines. A study synthesized a series of 3-heteroarylindoles, which included [1,2,4]triazolo[4,3-a]pyrimidin-5(7H)-ones, and evaluated them for their anticancer activity, finding moderate to high activity in some compounds compared to a reference drug (Abdelhamid et al., 2016).

Insecticidal and Herbicidal Properties

Research into the insecticidal and herbicidal applications of triazolo[1,5-a]pyrimidine derivatives has yielded compounds with promising activity against pests like the cotton leafworm, Spodoptera littoralis. One study synthesized various heterocycles incorporating a thiadiazole moiety and found them to possess insecticidal activity against this pest (Fadda et al., 2017).

Pharmacological Insights

Further pharmacological exploration of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has revealed their potential as pharmacological probes, particularly in studying the A2A adenosine receptor. Derivatives such as SCH 442416 have been identified as high-affinity antagonists for this receptor, underscoring the therapeutic potential of these compounds in neurological disorders and possibly other conditions (Kumar et al., 2011).

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from interacting with its substrates . The exact nature of this interaction and the resulting changes in CDK2’s structure are still under investigation.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

Similar compounds have shown significant inhibitory activity with ic50 values in the nanomolar range , suggesting good bioavailability.

Result of Action

The compound’s action results in significant alterations in cell cycle progression, leading to apoptosis induction within cancer cells . This means that the compound can cause cancer cells to undergo programmed cell death, thereby inhibiting tumor growth .

Orientations Futures

The future directions in the research of 1,2,4-triazolo[1,5-a]pyrimidines involve the design of new and efficient methodologies for accessing new 1,2,4-triazolo[1,5-a]pyrimidine-containing scaffolds, which would be very useful for the discovery of new drug candidates . The most active compounds might be valuable hit compounds for the development of anticancer agents .

Propriétés

IUPAC Name |

2,2-diphenyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O/c28-21(20(18-9-3-1-4-10-18)19-11-5-2-6-12-19)23-13-7-8-17-14-24-22-25-16-26-27(22)15-17/h1-6,9-12,14-16,20H,7-8,13H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMPRYOLSGPYJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-phenyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2770200.png)

![N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide](/img/structure/B2770201.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2770206.png)

![Ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2770212.png)

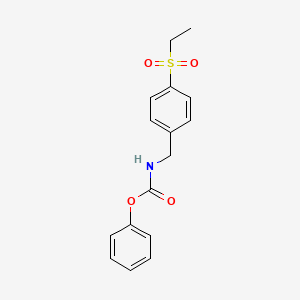

![N-(benzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2770214.png)

![4-chloro-N-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2770216.png)

![dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2770219.png)